molecular formula C11H10N2O2 B14804747 1-(Methylamino)isoquinoline-3-carboxylic acid

1-(Methylamino)isoquinoline-3-carboxylic acid

Cat. No.: B14804747
M. Wt: 202.21 g/mol
InChI Key: HWGPVQRSWBCMFV-UHFFFAOYSA-N
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Description

1-(Methylamino)isoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic structure, which consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)isoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of isoquinoline with methylamine and subsequent carboxylation. The reaction typically requires a catalyst and specific conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve the desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.

Scientific Research Applications

1-(Methylamino)isoquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methylamino)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s effects on other biological systems are still under investigation, with studies focusing on its interaction with various cellular pathways.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, which lacks the methylamino and carboxylic acid groups.

    Quinoline: A structurally similar compound with a nitrogen atom in the ring but different substitution patterns.

    1-Aminoisoquinoline: Similar to 1-(Methylamino)isoquinoline-3-carboxylic acid but with an amino group instead of a methylamino group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino group and a carboxylic acid group on the isoquinoline ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(methylamino)isoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-12-10-8-5-3-2-4-7(8)6-9(13-10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

HWGPVQRSWBCMFV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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